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Compound of Interest

Compound Name: 3-Cyclopropylpropan-1-ol

Cat. No.: B1321769

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
versatile building block, 3-Cyclopropylpropan-1-ol. The unique structural combination of a
cyclopropyl ring and a primary alcohol functional group imparts distinct chemical properties,
making it a valuable intermediate in organic synthesis and drug discovery. This document
presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with detailed experimental protocols, to facilitate its identification,
characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Cyclopropylpropan-1-ol
(CeH120, Exact Mass: 100.0888 g/mol ).[1] Due to the limited availability of complete,
experimentally verified spectra in public databases, the following data is a combination of
predicted values and characteristic ranges derived from spectroscopic principles and data from
similar compounds.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~3.6 Triplet 2H -CH2-OH
~1.5 Multiplet 2H -CH2-CH20H
~1.2 Multiplet 2H Cyclopropyl-CH:-
~0.6-0.8 Multiplet 1H Cyclopropyl-CH
~0.0-0.4 Multiplet 4H Cyclopropyl-CH:z

Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on

concentration, solvent, and temperature. It often appears as a broad singlet.

« 13 1
Chemical Shift (8) (ppm) Assighment
~62-64 -CHz2-OH
~35-37 -CH2-CH20H
~32-34 Cyclopropyl-CH2-
~8-10 Cyclopropyl-CH
~3-5 Cyclopropyl-CH:z

Table 3: IR Spectroscopic Data (Characteristic

Absorptions)
Wavenumber (cm—?) Functional Group Description
3400-3200 O-H Strong, Broad
3080-3000 C-H (cyclopropyl) Medium
2950-2850 C-H (alkyl) Strong
1050-1000 C-O Strong
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Table 4: Mass Spectrometry Data (Predicted)

m/z lon

100.0888 [M]* (Molecular lon)
82.0782 [M-H20]*

69.0704 [M-CH20H]*
57.0704 [CaHs]*

41.0391 [CsHs]*+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are intended as a guide and may require optimization based
on the specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H and 3C NMR of a Liquid Alcohol

» Sample Preparation: A small amount of the neat liquid sample of 3-Cyclopropylpropan-1-ol
is dissolved in a deuterated solvent (e.g., CDCIs, D20) in a standard 5 mm NMR tube. The
concentration is typically between 1-10 mg/mL for tH NMR and 20-50 mg/mL for 13C NMR.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

e 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the *H NMR
spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-
noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm),
and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the 3C NMR
spectrum, resulting in singlets for each unique carbon environment. A wider spectral width
(e.g., 0-220 ppm) is required. Due to the low natural abundance of *3C, a larger number of
scans and a longer relaxation delay are often necessary. DEPT (Distortionless Enhancement

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1321769?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

by Polarization Transfer) experiments can be performed to differentiate between CH, CHz,
and CHs groups.[2][3][4]

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an
internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR of a Liquid Alcohol

o Sample Preparation: A single drop of the neat liquid 3-Cyclopropylpropan-1-ol is placed
directly onto the ATR crystal (e.g., diamond or zinc selenide).

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected.
The sample is then applied, and the sample spectrum is recorded. Typically, 16 to 32 scans
are co-added at a resolution of 4 cm~1 over a spectral range of 4000-400 cm™1,

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron lonization (El)-Mass Spectrometry of a Liquid Alcohol

o Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for
separation from any impurities.

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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« Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

+ Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the
fragmentation pattern, which provides information about the structure of the molecule.
Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[5]

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Cyclopropylpropan-1-ol.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclopropylpropan-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321769#spectroscopic-data-for-3-
cyclopropylpropan-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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